molecular formula C8H4Cl2FN3S B11763115 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine

Cat. No.: B11763115
M. Wt: 264.11 g/mol
InChI Key: QOZFRTHMDJLTPB-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H4Cl2FN3OS This compound is characterized by the presence of chlorine, fluorine, and methylthio groups attached to a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and methylthio groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H4Cl2FN3S

Molecular Weight

264.11 g/mol

IUPAC Name

4,7-dichloro-8-fluoro-2-methylsulfanylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5-3(6(9)14-8)2-12-7(10)4(5)11/h2H,1H3

InChI Key

QOZFRTHMDJLTPB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=NC=C2C(=N1)Cl)Cl)F

Origin of Product

United States

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